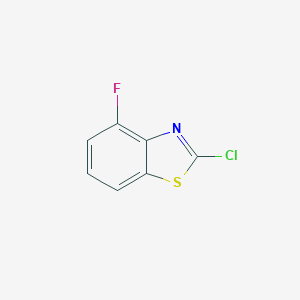

2-Chloro-4-fluorobenzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those similar to 2-chloro-4-fluorobenzothiazole, often involves multistep reactions that may include cyclization, diazotization, bromination, substitution, reduction, and chlorination processes. For instance, Zheng-hong (2009) described a method for synthesizing 2-Chloro-6-chloromethylbenzothiazole, a related compound, through a five-step reaction starting from ethyl 4-aminobenzonic acid, highlighting the complex nature of synthesizing such molecules (Zheng-hong, 2009).

Molecular Structure Analysis

The molecular structure of 2-chloro-4-fluorobenzothiazole and related compounds has been explored through various analytical techniques. For example, Banerjee et al. (2022) synthesized and characterized a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid, providing insights into the molecular arrangements and interactions within such compounds (Banerjee et al., 2022).

Chemical Reactions and Properties

2-Chloro-4-fluorobenzothiazole undergoes various chemical reactions that are central to its utility in synthesizing heterocyclic compounds. For instance, Besson and Rees (1995) discussed reactions involving 4,5-dichloro-1,2,3-dithiazolium chloride with fluoroanilines, leading to the formation of iminodithiazoles and subsequently 2-cyanobenzothiazoles, demonstrating the reactivity of chloro- and fluoro-substituted benzothiazoles (Besson & Rees, 1995).

Physical Properties Analysis

The physical properties of benzothiazoles, including solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and characterization of fluorine-containing aromatic condensation polymers, as described by Saegusa et al. (1998), provide insights into how the introduction of fluorine atoms affects these properties, highlighting the significance of structural modifications on the physical characteristics of benzothiazoles (Saegusa et al., 1998).

Chemical Properties Analysis

The chemical properties of 2-chloro-4-fluorobenzothiazole, such as its reactivity, stability, and interactions with other compounds, are essential for its application in chemical synthesis. The work by Misawa et al. (2019) on the spectroscopic properties of halogen-substituted benzothiazoles provides valuable information on how halogenation affects the electronic and photophysical properties of benzothiazoles, influencing their chemical behavior and utility in various applications (Misawa et al., 2019).

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential of Benzothiazoles

Benzothiazoles, including structures like 2-chloro-4-fluorobenzothiazole, are recognized for their broad spectrum of biological activities. These compounds have been explored for their antimicrobial, analgesic, anti-inflammatory, and antitumor properties. Notably, 2-arylbenzothiazoles are under investigation as potential antitumor agents, demonstrating the versatility of the benzothiazole scaffold in medicinal chemistry. The simplicity of benzothiazole structures and their ease of synthesis facilitate the development of diverse chemical libraries, aiding in new drug discovery efforts. Benzothiazole derivatives' potential as chemotherapeutic agents is significant, with some already in clinical use for various diseases (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).

Synthetic Approaches and Biological Importance

The synthetic methodologies for benzothiazoles, including 2-chloro-4-fluorobenzothiazole, highlight the chemical versatility and potential for modification to enhance biological activity. Techniques such as S-arylation of 2-mercaptobenzazoles have gained attention due to their broad substrate scope and general applicability, offering pathways to generate a wide array of 2-arylthio-benzazoles with diverse biological and pharmacological properties (Vessally, E., Mohammadi, R., Hosseinian, A., Didehban, K., & Edjlali, L., 2018).

Antioxidant Activity and Analytical Methods

The antioxidant potential of benzothiazole derivatives, including those related to 2-chloro-4-fluorobenzothiazole, has been a subject of interest in various fields, from food engineering to pharmacy. Analytical methods such as the ABTS and DPPH assays have been employed to evaluate the antioxidant activity of these compounds, providing insights into their mechanism of action and potential therapeutic applications (Munteanu, I., & Apetrei, C., 2021).

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSYBEOXGIHVTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365948 |

Source

|

| Record name | 2-Chloro-4-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluorobenzothiazole | |

CAS RN |

182344-56-5 |

Source

|

| Record name | 2-Chloro-4-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)

![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)